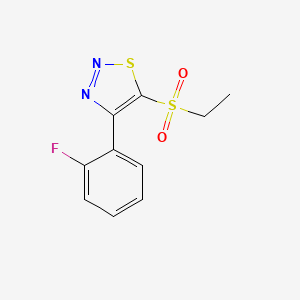

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to the thiadiazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(Ethylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Cyclisierung eines Hydrazinderivats mit einem Sulfonylchlorid in Gegenwart einer Base. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril und Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Ethylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Thiolen oder anderen reduzierten Derivaten führen.

Substitution: Die Fluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, typischerweise unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole oder andere reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5-(Ethylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol hat Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung gefunden:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5-(Ethylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, was zur Modulation biologischer Prozesse führt. So kann seine antimikrobielle Aktivität auf die Hemmung bakterieller Enzyme zurückzuführen sein, während seine anticancerogenen Eigenschaften die Induktion von Apoptose in Krebszellen beinhalten könnten.

Wirkmechanismus

The mechanism of action of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(Methylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol

- 5-(Ethylsulfonyl)-4-(4-Chlorophenyl)-1,2,3-Thiadiazol

- 5-(Ethylsulfonyl)-4-(2-Bromophenyl)-1,2,3-Thiadiazol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 5-(Ethylsulfonyl)-4-(2-Fluorophenyl)-1,2,3-Thiadiazol aufgrund des Vorhandenseins der Fluorphenylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften vermitteln kann. Das Fluoratom kann die Reaktivität, Stabilität und die Wechselwirkung der Verbindung mit biologischen Zielen beeinflussen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Biologische Aktivität

The compound 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing from various research studies and literature reviews.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. They have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The 1,3,4-thiadiazole ring serves as a pharmacophore in many bioactive compounds, enhancing their therapeutic potential .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- This compound has demonstrated inhibitory effects against various bacterial strains. In vitro studies show that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Compounds with a similar thiadiazole structure have shown activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.78 to 3.125 μg/mL .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer potential:

- This compound has exhibited cytotoxic effects against several cancer cell lines. Case studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases .

- Structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring enhance its anticancer efficacy .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties:

- It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .

- The presence of the ethylsulfonyl group is believed to contribute to its anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

- The ethylsulfonyl group enhances solubility and bioavailability.

- The fluorophenyl moiety plays a crucial role in increasing lipophilicity and improving target binding affinity .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated MIC values of 1.56 μg/mL against Pseudomonas aeruginosa for similar thiadiazole derivatives. |

| Study B | Showed significant cytotoxicity against breast cancer cell lines with IC50 values around 10 μM for related compounds. |

| Study C | Reported anti-inflammatory effects through inhibition of TNF-alpha production in macrophages. |

Eigenschaften

Molekularformel |

C10H9FN2O2S2 |

|---|---|

Molekulargewicht |

272.3 g/mol |

IUPAC-Name |

5-ethylsulfonyl-4-(2-fluorophenyl)thiadiazole |

InChI |

InChI=1S/C10H9FN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |

InChI-Schlüssel |

LOGJKKJYHAXRES-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.